
5-Hydroxyquinoline-2-carboxylic acid
Descripción general
Descripción
5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .
Synthesis Analysis
The synthesis of 5-Hydroxyquinoline-2-carboxylic acid involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .
Chemical Reactions Analysis
The formation of 5-Hydroxyquinoline-2-carboxylic acid is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .
Aplicaciones Científicas De Investigación
Chemical Analysis and Colorimetric Reagents : 5-Hydroxyquinoline-8-carboxylic acid is used as a colorimetric reagent for ruthenium. Its synthesis involves several chemical reactions starting from 8-methylquinoline, and it has been applied to develop transmission curves for solutions showing color development with ruthenium (Breckenridge & Singer, 1947).
Therapeutic Targets in Human Diseases : As an inhibitor of 2-Oxoglutarate (2OG) oxygenases, 5-Carboxy-8-hydroxyquinoline (IOX1) has broad-spectrum activity against various 2OG oxygenases. This includes transcription factor hydroxylases, all 2OG dependent histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. IOX1's ability to cause translocation of the active site metal in these oxygenases highlights its potential in medicinal chemistry (Hopkinson et al., 2013).
Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid : The conversion of 5-Aminonaphthalene-2-sulfonate (5A2NS) by bacteria into 5-hydroxyquinoline-2-carboxylate (5H2QC) was identified. This compound is a dead-end metabolite, which implies that it is not further broken down or used in the bacterial metabolic processes. Its formation involves a spontaneous cyclization reaction (Nörtemann et al., 1993).
Photochemistry and Photoprotective Groups : 5-Hydroxyquinoline derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been studied for their photochemical properties. BHQ is used as a photolabile protecting group for carboxylic acids and shows greater photon efficiency and sensitivity to multiphoton-induced photolysis compared to other esters. This makes it valuable in the context of biological messengers (Fedoryak & Dore, 2002).
Electrochemistry and Biosystems : The oxidation mechanism of hydroxyquinoline carboxylic acids, including 5-Hydroxyquinoline derivatives, was studied using various electrochemical and spectroelectrochemical techniques. It was found that oxidation involves protonation of nitrogen in the hydroxyquinoline structure. This insight is relevant for understanding electron transfer in biological systems (Sokolová et al., 2015).
Microwave-Assisted Synthesis : The use of microwave irradiation has been employed for the rapid and efficient synthesis of quinoline derivatives, including hydroxyquinoline carboxylic acids. This synthesis method enhances the efficiency of producing these compounds (El Ashry et al., 2005).
Photostability and Image-Stability in Recording Systems : 5-Hydroxyquinoline-2-carboxylic acid and its derivatives, when used as metal complexes, have shown protective effects against photofading of color materials. This application is significant in information recording systems, where stability against light-induced degradation is crucial (Oda, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
5-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFJHJJUOMBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437156 | |
| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoline-2-carboxylic acid | |
CAS RN |
149312-98-1 | |
| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



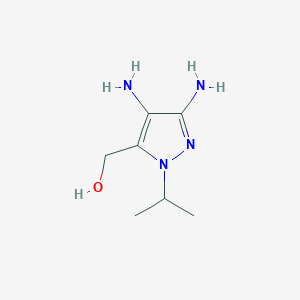
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
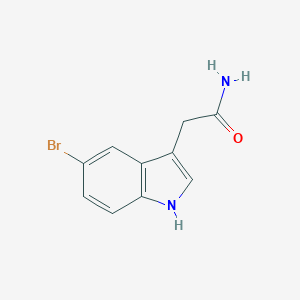
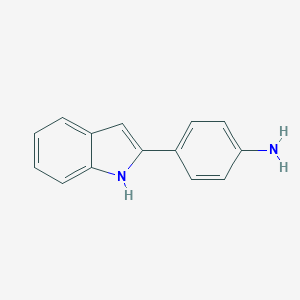
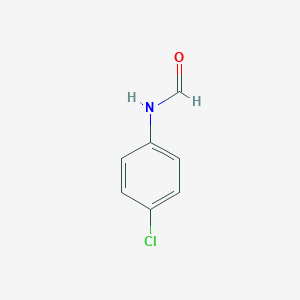
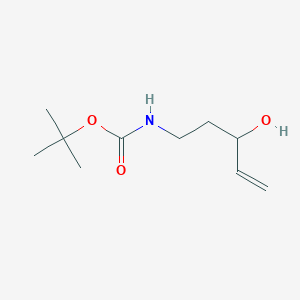
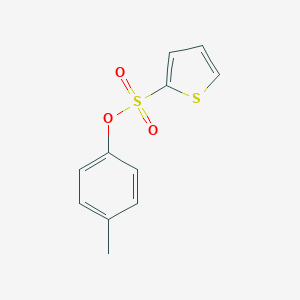
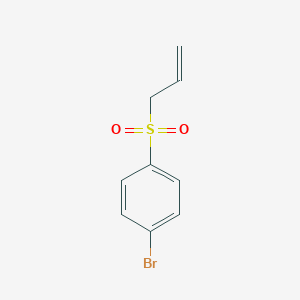
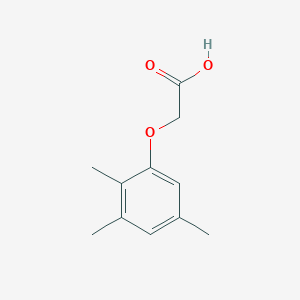
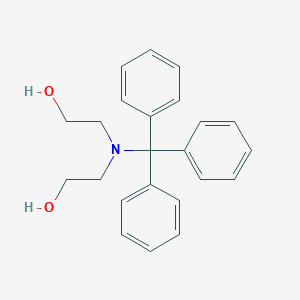
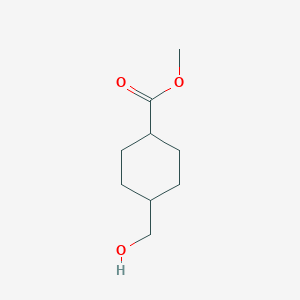
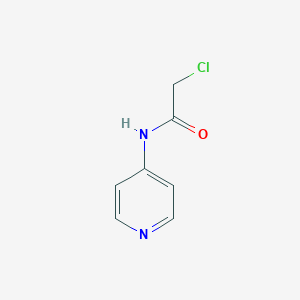
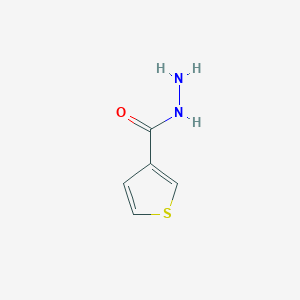
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)